Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6. [] In vitro studies indicate EMTPP undergoes P450 2D6-mediated hydroxylation and dehydrogenation. [] Mechanistic studies suggest that the alpha-carbon of the imidazole ethyl substituent in EMTPP undergoes initial hydrogen atom abstraction, leading to the formation of reactive intermediates. [] One of these intermediates, an imidazo-methide-like metabolite, is proposed to cause mechanism-based inactivation of P450 2D6 via nucleophilic attack by an active site residue. [] This interaction results in the formation of an apoprotein adduct and subsequent enzyme inactivation. []
Relevance: Although the core structure differs, both EMTPP and the target compound, 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol, share a substituted imidazole ring. The presence of the imidazole ring, particularly with an ethyl substituent at the 2-position, suggests potential for similar metabolic transformations and reactivity, specifically involving the alpha-carbon of the ethyl group. []
Compound Description: The crystal structure of this compound reveals specific spatial orientations of the imidazole ring relative to the 4-fluorophenyl, pyridine, and phenyl rings. []
Relevance: This compound shares the core structure of a substituted imidazole ring with a 2-methoxyethyl substituent at the 1-position with 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol. [] This structural similarity highlights the prevalence of this specific substitution pattern within imidazole-containing compounds.
Compound Description: BZMD serves as a model compound to investigate the imidazole-hydroxy synthon's ability to control crystalline structure through intermolecular interactions. [] This synthon relies on the imidazole group acting as a hydrogen-bond acceptor. [] Studies explored various stoichiometric ratios of BZMD with coformers containing carboxylic acid and phenol groups, resulting in eleven new cocrystals and two new salts. [] These findings demonstrate the robustness of the imidazole-hydroxy synthon in designing new solid forms of drugs with tailored physicochemical properties. []
Relevance: BZMD and 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol belong to the same chemical class as both contain the 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl structural motif. [] This suggests that the target compound might also be capable of forming similar cocrystals and salts through the imidazole-hydroxy synthon, potentially influencing its solid-state properties.
Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. [] To address this limitation, a series of N-acyl prodrugs were synthesized and evaluated. [] These prodrugs demonstrated enhanced partition coefficients, improved aqueous solubility, and rapid conversion to the parent compound in plasma. []
Relevance: While structurally distinct from 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol, this compound highlights the use of prodrug strategies to overcome pharmacokinetic limitations, a concept potentially applicable to other imidazole-containing compounds. []
Compound Description: Compound 4 is a potent inhibitor of human heme oxygenase-1 (HO-1). [] X-ray crystallography studies revealed an inducible binding mode of Compound 4 within the HO-1 active site. [] This binding involves the coordination of the heme iron by the imidazole moiety and the interaction of the chlorophenyl group with a distal hydrophobic pocket. [] Notably, the binding of Compound 4 induces the formation of a new hydrophobic pocket to accommodate the 5-trifluoromethylpyridin-2-yl group. []
Relevance: Although the core structures differ, both Compound 4 and 4-[2-(1-{[2-(Ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol possess a substituted imidazole ring. [] The presence of this common pharmacophore suggests the possibility of the target compound interacting with similar biological targets, although with potentially different binding modes and affinities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.